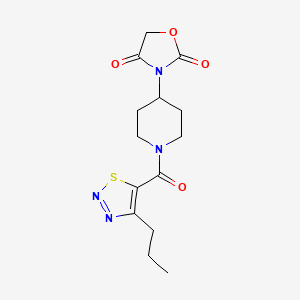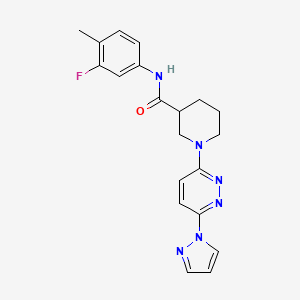
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
Synthesis of the Pyridazine Ring: The pyridazine ring is formed through condensation reactions involving hydrazine derivatives.
Coupling Reactions: The pyrazole and pyridazine rings are coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation or reductive amination reactions.
Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the pyrazole-pyridazine intermediate and introducing the carboxamide functional group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperidine-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide: This compound features a chlorine atom instead of a fluorine atom, which may affect its chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-5-6-16(12-17(14)21)23-20(28)15-4-2-10-26(13-15)18-7-8-19(25-24-18)27-11-3-9-22-27/h3,5-9,11-12,15H,2,4,10,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBWQXLTYONSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
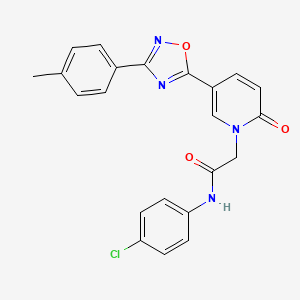
![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
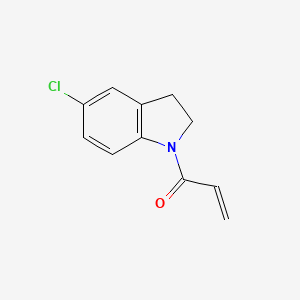
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)
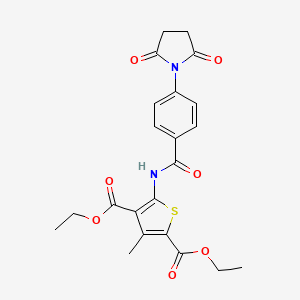
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
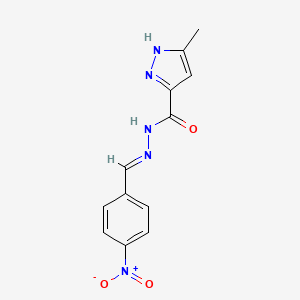
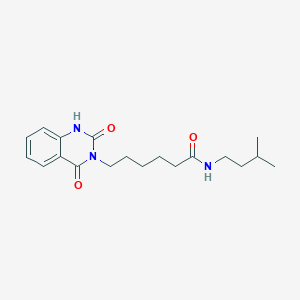
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![N-(2-chlorophenyl)-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2948537.png)
